2,5-Di(propan-2-yl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
2,5-di(propan-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2S/c1-8(2)10-5-6-11(9(3)4)12(7-10)16(13,14)15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZQFXRSNCKYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278627 | |
| Record name | 2,5-di(propan-2-yl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61942-72-1 | |
| Record name | NSC8536 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-di(propan-2-yl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of 1,3-Diisopropylbenzene
Sulfonation involves the electrophilic substitution of a hydrogen atom on the benzene ring with a sulfonic acid group (-SO3H). Industrially, this is achieved using chlorosulfonic acid (ClSO3H) as both the sulfonating agent and solvent. A representative procedure from patent literature involves dissolving 1,3-diisopropylbenzene in chlorosulfonic acid at 5–45°C, followed by stirring for 0.1–10 hours. The inclusion of inorganic salts like sodium sulfate (Na2SO4) as catalysts is critical, as they stabilize reactive intermediates and suppress polysulfonation. For instance, a 95% yield of 2,5-diisopropylbenzenesulfonic acid was achieved using 5 wt% Na2SO4 at 20°C.
Chlorosulfonation to Sulfonyl Chloride
Chlorosulfonation replaces the -SO3H group with -SO2Cl. This is typically performed in situ by adding excess chlorosulfonic acid to the sulfonated intermediate. Patent CN102633695A details a one-pot method where the sulfonation mixture is treated with additional ClSO3H at 10–20°C, followed by quenching with ice water to precipitate the sulfonyl chloride. The use of low temperatures (5–45°C) minimizes hydrolysis of the sulfonyl chloride to the sulfonic acid.
Methodological Variations and Optimization
Catalyst Screening
Inorganic catalysts like Na2SO4, MgSO4, and ZnCl2 have been evaluated for their efficacy in suppressing side reactions. Sodium sulfate emerged as optimal, reducing byproduct formation by 30–40% compared to uncatalyzed reactions. This is attributed to its ability to sequester water, thereby preventing hydrolysis of chlorosulfonic acid.
Solvent and Temperature Effects
Non-polar solvents (e.g., dichloromethane, ether) are preferred for chlorosulfonation due to their low reactivity with ClSO3H. A comparative study demonstrated that reactions in dichloromethane at 15°C achieved 98% conversion, whereas polar solvents like acetone led to <50% conversion due to side reactions. Temperature control is equally critical; exceeding 45°C promotes decomposition of the sulfonyl chloride.
Purification Techniques
Post-synthesis purification often employs ice-water precipitation, where the crude product is added to ice water to induce crystallization. Patent US3879472 reports that this method removes unreacted chlorosulfonic acid and inorganic salts, yielding >99% pure product. Alternative methods, such as vacuum distillation, are reserved for thermally stable derivatives, with boiling points around 128–130°C at 0.08 mmHg.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters from published methods:
This analysis reveals that the one-pot method in CN102633695A offers superior yield and simplicity, albeit with stricter temperature control requirements. In contrast, multi-step routes from US3879472 accommodate halogenated precursors but suffer from lower yields.
Characterization and Quality Control
Structural confirmation of this compound relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H NMR displays characteristic peaks for isopropyl groups (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.5–8.0 ppm).
- IR Spectroscopy : Strong absorption bands at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).
- X-ray Crystallography : Intramolecular N–H⋯O hydrogen bonds and centroid–centroid separations of 4.00–4.25 Å between aromatic rings, as observed in related sulfonamides.
Industrial and Pharmaceutical Applications
The compound’s primary application lies in synthesizing sulfonamide drugs. For example, it serves as a precursor to CCR2 and CCR9 receptor inhibitors, which show promise in treating autoimmune diseases. Industrial uses include polymer crosslinking agents and surfactants, leveraging its electrophilic sulfonyl chloride group.
Chemical Reactions Analysis
Types of Reactions
2,5-Di(propan-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as pyridine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced through oxidation reactions.
Scientific Research Applications
2,5-Di(propan-2-yl)benzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide derivatives and other functionalized compounds.
Biology: Used in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Di(propan-2-yl)benzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and application. For example, in the formation of sulfonamide derivatives, the sulfonyl chloride group reacts with amines to form a stable sulfonamide bond.
Comparison with Similar Compounds
Key Findings:
Substituent Effects :
- The isopropyl groups in the target compound introduce significant steric hindrance, which may slow nucleophilic substitution reactions compared to the trifluoroethoxy analog . However, the electron-donating nature of isopropyl groups could moderately deactivate the sulfonyl chloride moiety relative to the strongly electron-withdrawing trifluoroethoxy substituents .
- The methyl groups in 2,5-dimethylbenzenesulfonyl chloride provide minimal steric hindrance but still reduce reactivity due to their electron-donating nature .
Applications :
- Trifluoroethoxy analog : Used in fluorinated compound synthesis, leveraging its high reactivity and stability under specialized conditions .
- Dimethyl analog : Preferred in pharmaceutical intermediates due to its balance of reactivity and cost-effectiveness .
- Target compound (isopropyl) : Hypothesized to excel in applications requiring steric protection of reactive sites, such as polymer chemistry or as a protecting group in multistep syntheses.
Research Findings and Mechanistic Insights
Reactivity in Nucleophilic Substitution
Sulfonyl chlorides undergo nucleophilic attack at the sulfur center. The trifluoroethoxy derivative’s electron-withdrawing groups enhance the electrophilicity of the sulfur atom, accelerating reactions with amines or alcohols . In contrast, the methyl and isopropyl analogs exhibit slower kinetics due to electronic deactivation. However, the isopropyl variant’s bulkiness may further impede access to the reaction site, necessitating elevated temperatures or catalysts .
Stability and Handling
The trifluoroethoxy compound’s packaging in amber glass bottles suggests sensitivity to light, a common trait among sulfonyl chlorides . While data on the target compound’s stability are unavailable, its structural similarity implies recommendations for anhydrous storage and inert atmospheres.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2,5-Di(propan-2-yl)benzenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves chlorosulfonation of 2,5-di(propan-2-yl)benzene using chlorosulfonic acid. Key parameters include temperature control (≤0°C to minimize side reactions), stoichiometric ratios (excess chlorosulfonic acid ensures complete conversion), and anhydrous conditions to prevent hydrolysis . Post-reaction quenching with ice water and extraction with non-polar solvents (e.g., dichloromethane) improves purity. Yield optimization requires monitoring reaction progress via TLC or GC-MS to identify intermediates like sulfonic acids .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis and thermal decomposition . Handle in a fume hood with local exhaust ventilation to avoid inhalation of vapors. Use chemically resistant gloves (nitrile or neoprene) and full-face shields to prevent skin/eye contact, as benzenesulfonyl chloride derivatives are corrosive and can cause severe burns .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization from ethanol or acetone is preferred due to the compound’s high solubility in these solvents (>95% solubility) . Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves co-eluting sulfonic acid byproducts. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (characteristic sulfonyl chloride peaks at δ 7.8–8.2 ppm) ensures >98% purity .
Advanced Research Questions
Q. How does the steric hindrance of the 2,5-di(propan-2-yl) substituents affect nucleophilic substitution reactions with amines?
- Methodological Answer : The bulky isopropyl groups reduce reaction rates in SN2 mechanisms by hindering nucleophile access to the sulfonyl chloride group. Kinetic studies (e.g., using pseudo-first-order conditions with aniline derivatives) show a 30–50% decrease in rate constants compared to unsubstituted benzenesulfonyl chloride. Compensatory strategies include using polar aprotic solvents (DMF, DMSO) to stabilize transition states or elevated temperatures (60–80°C) .
Q. What analytical methods are critical for detecting decomposition products during long-term storage?
- Methodological Answer : Thermal degradation at >100°C releases sulfur oxides (SOₓ) and halides, detectable via FTIR (peaks at 1350–1450 cm⁻¹ for SO₂) and ion chromatography . Accelerated aging studies (40°C/75% RH for 6 months) coupled with LC-MS identify hydrolysis products like 2,5-di(propan-2-yl)benzenesulfonic acid. Mitigation involves adding molecular sieves to storage containers to absorb moisture .
Q. How can researchers resolve contradictory data on the compound’s stability in aqueous vs. non-aqueous solvents?
- Methodological Answer : Contradictions arise from solvent polarity and trace water content. Controlled experiments using Karl Fischer titration to measure water levels (<0.01% in anhydrous acetone vs. 0.1% in technical-grade solvents) reveal hydrolysis half-lives ranging from 2 hours (aqueous acetonitrile) to >1 week (dry toluene). Stability is pH-dependent, with rapid degradation above pH 7 due to hydroxide ion attack .
Safety and Compliance Considerations
- Emergency Protocols : In case of skin contact, immediately rinse with 5% sodium bicarbonate solution to neutralize acidic byproducts, followed by soap and water .
- Waste Disposal : Neutralize residual compound with 10% NaOH before disposal in approved halogenated waste containers to prevent environmental release of SOₓ .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
